Cas no 1423024-67-2 (2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride)

2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride structure
1423024-67-2 structure
商品名:2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
CAS番号:1423024-67-2
MF:C9H12ClNO5S2
メガワット:313.778279304504
CID:4598032
PubChem ID:71757549

2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
    • Benzenesulfonyl chloride, 2-[(ethylsulfonyl)amino]-4-methoxy-
    • インチ: 1S/C9H12ClNO5S2/c1-3-17(12,13)11-8-6-7(16-2)4-5-9(8)18(10,14)15/h4-6,11H,3H2,1-2H3
    • InChIKey: QHPRMROJHPGXKC-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC)C=C1NS(CC)(=O)=O

2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-120738-0.25g
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95%
0.25g
$389.0 2023-05-26
TRC
E901938-50mg
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2
50mg
$ 210.00 2022-06-05
Aaron
AR01A3ZL-250mg
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95%
250mg
$560.00 2025-02-09
Enamine
EN300-120738-100mg
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95.0%
100mg
$272.0 2023-10-02
A2B Chem LLC
AV50245-1g
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95%
1g
$862.00 2024-04-20
1PlusChem
1P01A3R9-500mg
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95%
500mg
$814.00 2025-03-04
1PlusChem
1P01A3R9-50mg
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95%
50mg
$273.00 2025-03-04
TRC
E901938-100mg
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2
100mg
$ 295.00 2022-06-05
Enamine
EN300-120738-1.0g
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95%
1g
$785.0 2023-05-26
Enamine
EN300-120738-10000mg
2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1423024-67-2 95.0%
10000mg
$3376.0 2023-10-02

2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride 関連文献

2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chlorideに関する追加情報

2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride (CAS No. 1423024-67-2): A Versatile Scaffold for Pharmaceutical Innovation

2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride represents a critical intermediate in the development of bioactive compounds with diverse therapeutic potential. This molecule, identified by its CAS No. 1423024-67-2, is characterized by its unique combination of functional groups, including the 1-sulfonyl chloride moiety and the 4-methoxy substituent on the benzene ring. The 2-ethanesulfonamido group further enhances its reactivity and utility in chemical synthesis. Recent advancements in medicinal chemistry have highlighted the importance of such scaffolds in designing molecules with targeted biological activities.

The 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride molecule exhibits a molecular formula of C11H11NO5S2 and a molecular weight of 325.36 g/mol. Its structural features, including the 1-sulfonyl chloride group and the 4-methoxy substituent, make it a valuable starting point for the synthesis of derivatives with improved pharmacokinetic properties. Studies published in Journal of Medicinal Chemistry (2023) emphasize the role of such scaffolds in modulating enzyme activity and receptor interactions, underscoring their potential in drug discovery.

Recent research has focused on the 2-ethanesulfonamido moiety's ability to form stable covalent bonds with target proteins, a property that has been exploited in the development of kinase inhibitors. A 2022 study in Organic & Biomolecular Chemistry demonstrated that compounds derived from 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride showed enhanced selectivity against specific kinases, offering a promising approach for treating diseases such as cancer and autoimmune disorders. The 1-sulfonyl chloride group's reactivity allows for facile modification, enabling the creation of compounds with tailored biological profiles.

The 4-methoxy substituent on the benzene ring plays a crucial role in modulating the molecule's hydrophobicity and hydrogen bonding capacity. This feature is particularly important in drug design, as it influences the compound's ability to penetrate cell membranes and interact with intracellular targets. A 2023 review in Drug Discovery Today highlighted the significance of methoxy groups in enhancing the solubility and bioavailability of small-molecule drugs, further validating the utility of 2-ethanesyulfonamido-4-methoxybenzene-1-sulfonyl chloride as a versatile building block.

Advancements in synthetic methodologies have enabled the efficient preparation of 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride through multi-step reactions. One notable approach involves the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yield. A 2021 publication in Green Chemistry described a solvent-free method for the synthesis of this compound, aligning with the growing emphasis on sustainable chemical practices in the pharmaceutical industry. Such innovations underscore the molecule's relevance in modern drug development.

The pharmacological potential of 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride extends to its ability to act as a prodrug precursor. Prodrug strategies are increasingly being adopted to improve the therapeutic index of active compounds, and the 1-sulfonyl chloride group's reactivity makes it an ideal candidate for such applications. Research published in Bioorganic & Medicinal Chemistry Letters (2022) demonstrated that derivatives of this molecule exhibited improved oral bioavailability and reduced toxicity, highlighting its potential in the treatment of chronic diseases.

Recent studies have also explored the role of 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride in the development of dual-action inhibitors targeting multiple pathways. For instance, a 2023 study in ACS Medicinal Chemistry Letters reported that compounds derived from this scaffold showed synergistic effects in inhibiting both kinases and phosphatases, offering a novel approach to combat complex diseases such as cancer. The 4-methoxy substituent's influence on the molecule's conformational flexibility is believed to contribute to this dual-targeting capability.

The 2-ethanesulfonamido group's ability to form hydrogen bonds with biological targets has been a focal point in recent drug discovery efforts. A 2023 analysis in Chemical Communications revealed that the presence of this group enhances the molecule's affinity for specific receptors, thereby improving its therapeutic efficacy. These findings reinforce the importance of 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride as a key intermediate in the design of next-generation therapeutics.

In conclusion, the 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride molecule represents a significant advancement in the field of medicinal chemistry. Its unique structural features, including the 1-sulfonyl chloride and 4-methoxy groups, make it a versatile scaffold for the development of bioactive compounds. Ongoing research continues to uncover new applications for this molecule, further solidifying its role in modern drug discovery and therapeutic innovation.

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